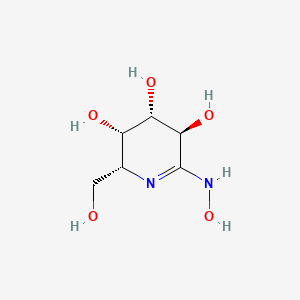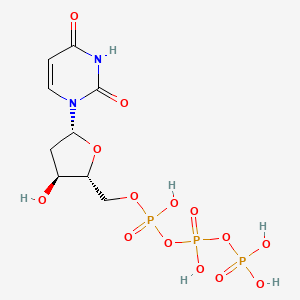![molecular formula C9H23NO13P2 B10778162 [2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid](/img/structure/B10778162.png)
[2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid is a complex organic compound with the molecular formula C₉H₂₃NO₁₃P₂. This compound is characterized by its multiple hydroxyl groups and phosphonic acid moieties, making it a significant molecule in various biochemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include phosphoric acid derivatives and protective groups to ensure selective functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in various fields .
Análisis De Reacciones Químicas
Types of Reactions
[2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The phosphonic acid groups can be reduced to phosphine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its structure mimics certain natural metabolites, making it useful in studying biochemical processes and developing enzyme inhibitors .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be used in drug development, particularly in targeting specific enzymes or receptors .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of [2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl and phosphonic acid groups allow it to form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
[2,2-dihydroxyethyl-[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid: A stereoisomer with similar chemical properties but different spatial arrangement of atoms.
[2,2-dihydroxyethyl-[(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid: Another stereoisomer with distinct biological activity due to its different configuration.
Uniqueness
The uniqueness of [2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid lies in its specific stereochemistry and functional group arrangement, which confer unique reactivity and interaction profiles compared to its isomers and other similar compounds .
Propiedades
Fórmula molecular |
C9H23NO13P2 |
|---|---|
Peso molecular |
415.23 g/mol |
Nombre IUPAC |
[2,2-dihydroxyethyl-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C9H23NO13P2/c11-5(1-10(2-7(13)14)4-24(17,18)19)8(15)9(16)6(12)3-23-25(20,21)22/h5-9,11-16H,1-4H2,(H2,17,18,19)(H2,20,21,22)/t5-,6-,8+,9+/m1/s1 |
Clave InChI |
ATILYNKCRYHYEP-YGBUUZGLSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@H]([C@@H](COP(=O)(O)O)O)O)O)O)N(CC(O)O)CP(=O)(O)O |
SMILES canónico |
C(C(C(C(C(COP(=O)(O)O)O)O)O)O)N(CC(O)O)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


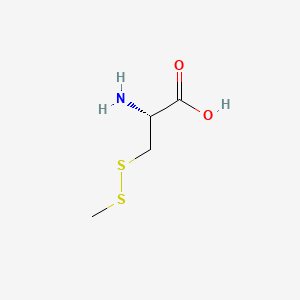
![5,6,7,8-Tetrahydro-imidazo[1,2-A]pyridine-6,7,8-triol](/img/structure/B10778087.png)
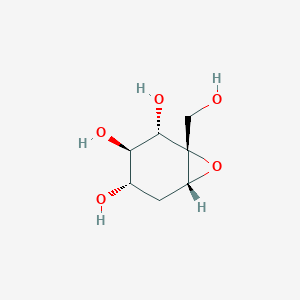
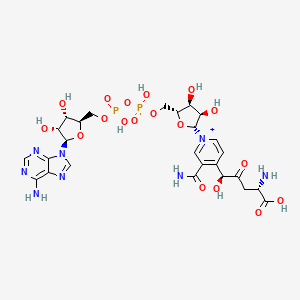
![3-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-1,1'-biphenyl-2-olate](/img/structure/B10778106.png)
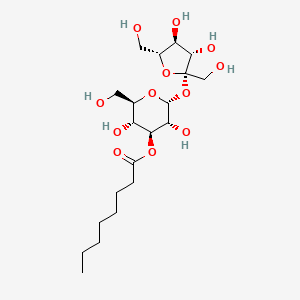
![3-(1h-Indol-3-yl)-2-[4-(4-phenyl-piperidin-1-yl)-benzenesulfonylamino]-propionic acid](/img/structure/B10778108.png)
![2-Ribofuranosyl-3-iodo-2,3-dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine](/img/structure/B10778111.png)
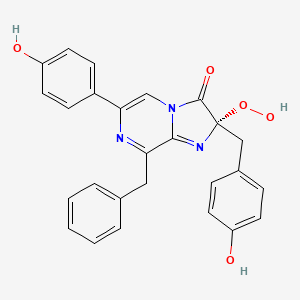
![N-[(2S)-1-[[(Z,3S)-1-(benzenesulfonyl)hex-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-morpholin-4-ylpiperidine-1-carboxamide](/img/structure/B10778123.png)
![(2R,4S)-2-[(1R)-2-[(2S)-2-amino-2-carboxyethoxy]-1-[(2,6-dimethoxybenzoyl)amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10778124.png)

